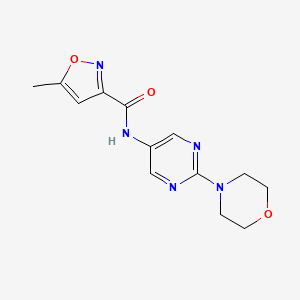
5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrimidine ring, a morpholine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE
- Morpholin-4-ium [5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin]
Uniqueness: 5-METHYL-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H15N5O3 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)12(19)16-10-7-14-13(15-8-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19) |
InChI Key |
SVDYFDRVWADOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11190447.png)
![N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190456.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11190464.png)

![[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid](/img/structure/B11190474.png)
![4H-1,3-Benzothiazin-4-one, 2-[(tetrahydro-2H-imidazol-2-yliden)amino]-](/img/structure/B11190477.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190486.png)

![N-(3,4-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190498.png)
![2-Amino-6',6'-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B11190509.png)
![ethyl 4-(2-{2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxopiperazino}-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11190516.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11190520.png)
![N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190521.png)
![2-(3-morpholinopropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11190527.png)
